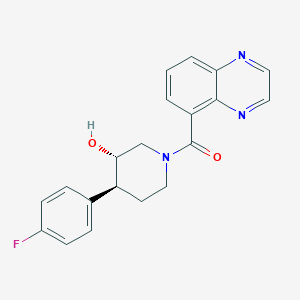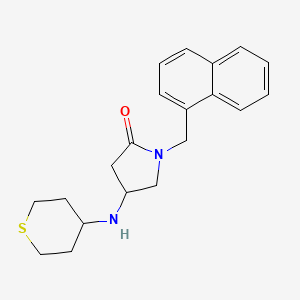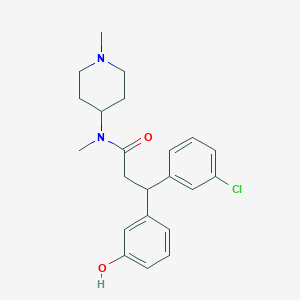![molecular formula C22H29N3O B4532966 N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(3-pyridinyl)propanamide](/img/structure/B4532966.png)
N-methyl-N-[1-(2-phenylethyl)-3-piperidinyl]-3-(3-pyridinyl)propanamide
描述
MPPP is a synthetic compound that belongs to the class of amphetamines. It is a central nervous system stimulant that has been shown to have potential therapeutic effects in various neurological disorders, including Parkinson's disease and attention-deficit/hyperactivity disorder. However, due to its potential for abuse and addiction, MPPP is not approved for human use.
科学研究应用
MPPP has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative disorders such as Parkinson's disease. Additionally, MPPP has been shown to have potential as a treatment for attention-deficit/hyperactivity disorder and other cognitive disorders.
作用机制
MPPP acts as a dopamine reuptake inhibitor, meaning that it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synapses. This results in increased stimulation of the central nervous system, leading to the stimulant effects of MPPP.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPPP include increased dopamine release, increased heart rate and blood pressure, and increased alertness and focus. However, MPPP also has potential negative effects, including anxiety, paranoia, and addiction.
实验室实验的优点和局限性
The advantages of using MPPP in lab experiments include its potential therapeutic effects in various neurological disorders, as well as its ability to stimulate the central nervous system. However, the limitations of using MPPP in lab experiments include its potential for abuse and addiction, as well as the potential negative side effects.
未来方向
Future research on MPPP could focus on further exploring its potential therapeutic effects in neurological disorders, as well as developing safer and more effective compounds with similar mechanisms of action. Additionally, research could focus on developing methods to reduce the potential negative side effects of MPPP, as well as exploring its potential applications in other areas of scientific research.
In conclusion, MPPP is a synthetic compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. While it has potential therapeutic effects, it also has potential negative side effects and a high potential for abuse and addiction. Future research could focus on further exploring its potential therapeutic effects and developing safer and more effective compounds with similar mechanisms of action.
属性
IUPAC Name |
N-methyl-N-[1-(2-phenylethyl)piperidin-3-yl]-3-pyridin-3-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O/c1-24(22(26)12-11-20-9-5-14-23-17-20)21-10-6-15-25(18-21)16-13-19-7-3-2-4-8-19/h2-5,7-9,14,17,21H,6,10-13,15-16,18H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IADRJJODFCTQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCC2=CC=CC=C2)C(=O)CCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-N,N-dimethyl-4-oxobutanamide](/img/structure/B4532901.png)



![1-(2-methoxy-4-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B4532916.png)
![1-(3-{[(4-fluoro-3-methylphenyl)amino]carbonyl}benzyl)piperidine-4-carboxamide](/img/structure/B4532918.png)
![(1-ethylpropyl)[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]amine](/img/structure/B4532923.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine](/img/structure/B4532939.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]-5-fluoro-1H-indole-2-carboxamide](/img/structure/B4532943.png)
![3-[(2R*,6R*)-2-allyl-6-methyl-3,6-dihydropyridin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)-3-oxopropanamide](/img/structure/B4532956.png)


![[2-(4-{[3-(cyclohexylmethyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]amine trifluoroacetate](/img/structure/B4532980.png)
![N,N-dimethyl-N'-{[2-(3-methylphenyl)pyrimidin-5-yl]methyl}-N'-(tetrahydrofuran-2-ylmethyl)ethane-1,2-diamine](/img/structure/B4532983.png)
